Isothiazol-5-amine
Overview
Description
Isothiazol-5-amine is an organic compound belonging to the isothiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Isothiazol-5-amine primarily targets enzymes with thiols at their active sites . These enzymes play a crucial role in various biological processes, including metabolic pathways and cellular functions .
Mode of Action
The interaction of this compound with its targets involves the formation of mixed disulfides . This is attributed to the activated N-S bond in this compound, which reacts with cellular nucleophiles . This reaction disrupts the function of the target enzymes, leading to inhibition of growth and metabolism .
Biochemical Pathways
This compound affects the metabolic pathways involving dehydrogenase enzymes . By disrupting these pathways, this compound inhibits critical physiological functions in microbes, including growth, respiration (oxygen consumption), and energy generation (ATP synthesis) .
Result of Action
The action of this compound results in rapid inhibition of growth and metabolism, followed by irreversible cell damage leading to loss of viability . This is due to the destruction of protein thiols and production of free radicals .
Action Environment
Environmental factors such as temperature, humidity, and light can influence the action, efficacy, and stability of this compound . For instance, the quality of an active substance like this compound can vary with time under the influence of these environmental factors .
Biochemical Analysis
Biochemical Properties
Isothiazol-5-amine is known to exhibit antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Cellular Effects
The cellular effects of this compound are diverse and significant. It has been shown to inhibit key cellular functions, causing cellular growth inhibition and cellular death . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It forms mixed disulfides upon treatment with such species, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to significantly degrade in all conditions within 7 days . This suggests that the compound’s effects on cellular function may change over time, potentially influencing its long-term effects in in vitro or in vivo studies .
Dosage Effects in Animal Models
While specific studies on this compound’s dosage effects in animal models are limited, it is generally understood that the effects of biochemical compounds can vary with different dosages. High doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to impact glutathione metabolism and glutathione reductase activity in human liver cell lines . This suggests that this compound interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: Isothiazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-mercaptopropionamide with chlorinating agents can lead to the formation of isothiazole derivatives . Another method includes the use of alkynyl oxime ethers in a base-promoted cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions. The use of chlorinating agents or oxidation processes to induce ring closure is common. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: Isothiazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isothiazole ring.
Substitution: Nucleophilic substitution reactions are common, where different substituents can replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted isothiazoles.
Scientific Research Applications
Isothiazol-5-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Methylisothiazolinone
- Chloromethylisothiazolinone
- Benzisothiazolinone
- Octylisothiazolinone
- Dichlorooctylisothiazolinone
- Butylbenzisothiazolinone
Comparison: Isothiazol-5-amine is unique due to its specific structure and the presence of an amine group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
1,2-thiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c4-3-1-2-5-6-3/h1-2H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZNVLJEHYUFIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601438 | |
Record name | 1,2-Thiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82357-92-4 | |
Record name | 1,2-Thiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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